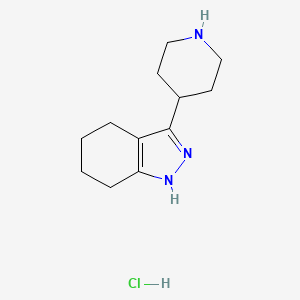

3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine containing one nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride typically involves the following steps:

Formation of Piperidine Derivative: Piperidine is reacted with appropriate reagents to introduce the desired substituents.

Indazole Synthesis: The indazole ring is formed through cyclization reactions involving the piperidine derivative.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the indazole derivative with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride can undergo various chemical reactions, including:

Oxidation: Conversion of the piperidine ring to its corresponding N-oxide.

Reduction: Reduction of the indazole ring to produce simpler derivatives.

Substitution: Replacement of hydrogen atoms on the piperidine or indazole rings with other functional groups.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

N-oxides: Resulting from the oxidation of the piperidine ring.

Reduced Derivatives: Obtained from the reduction of the indazole ring.

Substituted Derivatives: Formed through substitution reactions.

Aplicaciones Científicas De Investigación

3-(Piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and hypertension.

Industry: Employed in the development of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism by which 3-(piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .

Comparación Con Compuestos Similares

Piperidine derivatives

Indazole derivatives

Other piperidinyl-indazole compounds

Uniqueness: 3-(Piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride is unique due to its specific structural features and potential applications. Its combination of piperidine and indazole rings provides distinct chemical and biological properties compared to other similar compounds.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

3-(Piperidin-4-yl)-4,5,6,7-tetrahydro-2H-indazole hydrochloride (CAS No. 2377033-31-1) is a compound within the tetrahydroindazole class, notable for its structural characteristics and potential pharmacological applications. This compound has garnered interest for its selective interactions with sigma receptors, which play significant roles in various neurological and psychiatric disorders. The hydrochloride form enhances its solubility and stability, making it suitable for pharmaceutical formulations.

Chemical Structure and Properties

- Molecular Formula : C12H20ClN3

- Molecular Weight : 241.76 g/mol

- IUPAC Name : this compound

- Purity : >95%

The compound's structure features a piperidine ring fused to a tetrahydroindazole moiety, which is critical for its biological activity.

Interaction with Sigma Receptors

Research indicates that this compound selectively binds to sigma receptors. These receptors are implicated in modulating various physiological processes and are targets for drug development in treating disorders such as depression and schizophrenia.

Key Findings:

- Binding Affinity : In vitro studies demonstrate that this compound exhibits a high binding affinity for sigma-2 receptors compared to sigma-1 receptors. The selectivity is crucial for minimizing side effects associated with non-selective receptor modulation .

- Mechanism of Action : The compound's interaction with sigma receptors is believed to influence neurotransmitter systems involved in mood regulation and cognitive function .

Pharmacological Applications

The pharmacological potential of this compound extends to various therapeutic areas:

- Neurological Disorders : Its activity on sigma receptors suggests potential applications in treating conditions like anxiety and depression.

- Antimicrobial Activity : Similar compounds have shown promise against bacterial strains, indicating a possible role in addressing bacterial infections .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique features of this compound relative to structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Niraparib | Niraparib Structure | Potent PARP inhibitor used in cancer therapy. |

| 5-Methyl-4,5,6,7-tetrahydro-2H-indazole | 5-Methyl Structure | Exhibits similar receptor activity but lacks the piperidine substituent. |

| Indazole Derivatives | Indazole Derivatives Structure | Known for various biological activities including anti-inflammatory effects. |

This table illustrates how the structural attributes of this compound contribute to its distinct biological profile.

Study on Sigma Receptor Modulation

A study conducted by the University of North Carolina Psychoactive Drug Screening Program evaluated the binding affinity of various tetrahydroindazoles to sigma receptors. The results indicated that modifications to the piperidine or indazole moieties significantly altered receptor binding affinity and biological activity. Notably, compounds with bulky substituents on the indazole ring showed enhanced selectivity towards sigma-2 receptors .

Antimicrobial Activity Assessment

In a separate investigation focused on antimicrobial properties, compounds structurally related to this compound demonstrated significant activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus faecalis strains . This suggests potential applications in developing new antibacterial agents.

Propiedades

IUPAC Name |

3-piperidin-4-yl-4,5,6,7-tetrahydro-1H-indazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h9,13H,1-8H2,(H,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTTNDFMHJZPPHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2)C3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.